molecular formula C9H12BBrO3 B13108478 2-(3-Bromofuran-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane

2-(3-Bromofuran-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane

Katalognummer: B13108478
Molekulargewicht: 258.91 g/mol
InChI-Schlüssel: BENRBGYIHBXZHC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Bromofuran-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane is an organoboron compound that features a brominated furan ring attached to a dioxaborinane moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromofuran-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the bromination of furan followed by the formation of the dioxaborinane ring. One common method involves the electrophilic substitution reaction between bromobenzene and furan in the presence of an acidic catalyst . The resulting bromofuran can then be reacted with a boronic ester to form the desired dioxaborinane compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and subsequent boronation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Bromofuran-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane can undergo various chemical reactions, including:

    Oxidation: The brominated furan ring can be oxidized to form corresponding furanones.

    Reduction: The bromine atom can be reduced to form the parent furan compound.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide or thiourea can be used under mild conditions to achieve substitution reactions.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Parent furan compounds.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(3-Bromofuran-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a reagent in chemical manufacturing processes.

Wirkmechanismus

The mechanism of action of 2-(3-Bromofuran-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane involves its interaction with specific molecular targets. The brominated furan ring can participate in electrophilic aromatic substitution reactions, while the dioxaborinane moiety can act as a Lewis acid, facilitating various catalytic processes. These interactions can modulate biological pathways and chemical reactions, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(3-Bromofuran-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane is unique due to the presence of the dioxaborinane ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in organic synthesis and medicinal chemistry, where the combination of brominated furan and dioxaborinane functionalities can be leveraged for targeted reactions and interactions.

Eigenschaften

Molekularformel

C9H12BBrO3

Molekulargewicht

258.91 g/mol

IUPAC-Name

2-(3-bromofuran-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane

InChI

InChI=1S/C9H12BBrO3/c1-9(2)5-13-10(14-6-9)8-7(11)3-4-12-8/h3-4H,5-6H2,1-2H3

InChI-Schlüssel

BENRBGYIHBXZHC-UHFFFAOYSA-N

Kanonische SMILES

B1(OCC(CO1)(C)C)C2=C(C=CO2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.